molecular formula C70H131N19O16 B596975 Mastoparan 17 CAS No. 130571-28-7

Mastoparan 17

Cat. No.: B596975
CAS No.: 130571-28-7
M. Wt: 1494.935
InChI Key: IPXIXXMXWWPJFK-ZWFWRLIFSA-N
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Description

Mastoparan 17 is a tetradecapeptide derived from wasp venom. It is a linear cationic α-helical peptide known for its ability to promote mast cell degranulation and the release of histamine. This compound has garnered significant attention due to its wide range of biological activities, including antimicrobial, hemolytic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mastoparan 17 can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for amino acid protection. The peptide is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, which is automated to ensure high yield and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to remove any impurities and ensure the peptide’s quality .

Chemical Reactions Analysis

Types of Reactions

Mastoparan 17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with distinct biological activities .

Scientific Research Applications

Mastoparan 17 has a wide range of scientific research applications:

    Chemistry: Used as a model peptide to study peptide-membrane interactions and peptide folding.

    Biology: Investigated for its role in cell signaling, particularly in mast cell degranulation and G protein activation.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It has potential therapeutic applications in treating infections, cancer, and inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and as a tool in biochemical research.

Mechanism of Action

Mastoparan 17 exerts its effects primarily through interaction with cell membranes and G proteins. It promotes mast cell degranulation by stimulating GTPase activity, leading to the release of histamine and other mediators. The peptide also activates phospholipase A2, C, and D, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mastoparan 17 is unique due to its specific amino acid sequence and its ability to act as an inactive analogue of Mastoparan. This allows researchers to study the structure-activity relationship and develop modified peptides with enhanced or reduced biological activities .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H131N19O16/c1-15-41(10)56(76)69(103)88-53(36-55(75)90)68(102)87-51(33-38(4)5)66(100)84-47(25-17-21-29-72)62(96)79-44(13)58(92)81-46(24-16-20-28-71)61(95)78-42(11)57(91)77-43(12)60(94)85-50(32-37(2)3)65(99)80-45(14)59(93)82-48(26-18-22-30-73)63(97)83-49(27-19-23-31-74)64(98)86-52(34-39(6)7)67(101)89-54(70(104)105)35-40(8)9/h37-54,56H,15-36,71-74,76H2,1-14H3,(H2,75,90)(H,77,91)(H,78,95)(H,79,96)(H,80,99)(H,81,92)(H,82,93)(H,83,97)(H,84,100)(H,85,94)(H,86,98)(H,87,102)(H,88,103)(H,89,101)(H,104,105)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXIXXMXWWPJFK-ZWFWRLIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H131N19O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1494.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130571-28-7
Record name 130571-28-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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